N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide
Description
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide is an organic compound that features a piperazine ring substituted with a fluorophenyl group. This compound is of interest due to its potential pharmacological properties, particularly in the field of neuropharmacology where substituted phenylpiperazines are often active.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O3S/c1-20-3-9-24(10-4-20)30(34(32,33)25-13-5-21(2)6-14-25)19-26(31)29-17-15-28(16-18-29)23-11-7-22(27)8-12-23/h3-14H,15-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKCWAMWNYIPJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluoroiodobenzene as a precursor.
Coupling Reactions: The final step involves coupling the fluorophenylpiperazine with other functional groups, such as benzenesulfonamide, using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium phosphate or cesium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:
Neuropharmacology: It is used as a ligand for studying dopamine and serotonin receptors.
Molecular Imaging: The compound can be labeled with radioactive isotopes for use in positron emission tomography (PET) imaging.
Drug Development: It serves as a lead compound for the development of new pharmaceuticals targeting neurological disorders.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets in the brain. The compound binds to dopamine and serotonin receptors, modulating their activity and influencing neurotransmitter release . This interaction can affect various neurological pathways, potentially leading to therapeutic effects in conditions such as depression and anxiety.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: A simpler analogue with similar neuropharmacological properties.
4-(4-methoxyphenyl)piperazine: Another substituted piperazine with different functional groups, affecting its pharmacological profile.
Uniqueness
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct binding properties and pharmacological effects. Its ability to act as a ligand for multiple receptor types makes it a versatile tool in neuropharmacological research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
